molecular formula C8H19NO5 B605440 Aminooxy-PEG4-alcohol CAS No. 106492-60-8

Aminooxy-PEG4-alcohol

Cat. No.: B605440
CAS No.: 106492-60-8
M. Wt: 209.24
InChI Key: CMZGGYJEHLUUIG-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-alcohol is a polyethylene glycol (PEG) derivative that contains an aminooxy group and a terminal alcohol group. The compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The aminooxy group can react with aldehydes to form stable oxime bonds, making it a valuable reagent in bioconjugation and other chemical applications .

Mechanism of Action

Target of Action

Aminooxy-PEG4-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .

Mode of Action

In the context of ADCs, this compound attaches the cytotoxic drug to the antibody . This allows the antibody to deliver the drug directly to the cancer cells, thereby reducing the impact on healthy cells .

For PROTACs, this compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound depends on its application. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it allows for the selective degradation of target proteins .

Action Environment

The action environment of this compound is primarily within cells, where it participates in the synthesis of ADCs and PROTACs . The compound’s efficacy and stability could potentially be influenced by various environmental factors within the cell, such as pH and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG4-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Cellular Effects

The ADCs and PROTACs synthesized using this compound can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound itself does not exert effects at the molecular level. Instead, it serves as a linker in the synthesis of ADCs and PROTACs . The ADCs and PROTACs, once synthesized, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the ADCs and PROTACs synthesized using it

Dosage Effects in Animal Models

The ADCs and PROTACs synthesized using this compound can exhibit dosage-dependent effects in animal models .

Metabolic Pathways

This compound is not directly involved in metabolic pathways. The ADCs and PROTACs synthesized using this compound can interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

The ADCs and PROTACs synthesized using this compound can be transported and distributed within cells and tissues .

Subcellular Localization

The ADCs and PROTACs synthesized using this compound can have specific subcellular localizations depending on their targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-alcohol is typically synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the PEG chain. The process often involves the protection and deprotection of functional groups to ensure the stability and reactivity of the final product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the consistency and reliability of the product. The compound is usually stored at low temperatures to preserve its reactivity .

Chemical Reactions Analysis

Types of Reactions: Aminooxy-PEG4-alcohol primarily undergoes reactions with carbonyl compounds (aldehydes and ketones) to form oxime bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, reductants (for forming hydroxylamine linkages)

    Conditions: Mild acidic or neutral pH, ambient temperature

Major Products:

Comparison with Similar Compounds

Uniqueness: Aminooxy-PEG4-alcohol is unique due to its terminal alcohol group, which allows for further derivatization or replacement with other reactive functional groups. This versatility makes it a valuable tool in various chemical and biological applications .

Properties

IUPAC Name

2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZGGYJEHLUUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90762448
Record name 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106492-60-8
Record name 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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